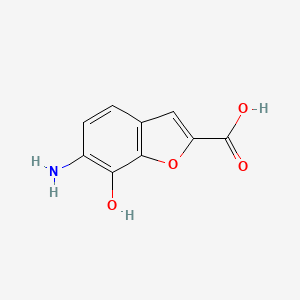

6-Amino-7-hydroxybenzofuran-2-carboxylic acid

Description

Propriétés

Numéro CAS |

258828-57-8 |

|---|---|

Formule moléculaire |

C9H7NO4 |

Poids moléculaire |

193.16 g/mol |

Nom IUPAC |

6-amino-7-hydroxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3,11H,10H2,(H,12,13) |

Clé InChI |

ZKEKVVPJARRAAQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C1C=C(O2)C(=O)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

6-Amino-7-hydroxybenzofuran-2-carboxylic acid chemical structure and properties

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid . This document is structured for researchers requiring actionable data on this specific pharmacophore scaffold.

A Multifunctional Scaffold for Kinase Inhibition and Fluorescent Probe Design

Executive Summary

6-Amino-7-hydroxybenzofuran-2-carboxylic acid (CAS: 258828-57-8) represents a high-value heterocyclic building block in medicinal chemistry.[1][2] Distinguished by its zwitterionic potential and ortho-aminophenol motif , this compound serves as a critical intermediate in the synthesis of kinase inhibitors (specifically EGFR and Pim-1), DNA-binding agents, and environmentally sensitive fluorophores. Its unique substitution pattern—pairing an electron-donating amino-hydroxy couplet with an electron-withdrawing carboxylate—imparts distinct electronic "push-pull" characteristics essential for high-affinity ligand-protein interactions.

Chemical Architecture & Properties

The molecule features a fused benzene-furan ring system.[1][3] The positioning of the amino (-NH₂) and hydroxyl (-OH) groups at C6 and C7 creates a chelating or redox-active site, while the C2-carboxylic acid provides a handle for amide coupling or salt formation.

2.1 Physicochemical Profile

| Property | Value / Description | Note |

| CAS Number | 258828-57-8 | Verified Identity |

| Molecular Formula | C₉H₇NO₄ | MW: 193.16 g/mol |

| SMILES | NC1=C(O)C2=C(C=C1)OC(C(O)=O)=C2 | Canonical |

| pKa (Acid) | ~3.2 (Carboxylic acid) | Predicted based on 2-COOH benzofuran |

| pKa (Base) | ~4.5 (Anilinium ion) | Reduced due to e- withdrawing core |

| pKa (Phenol) | ~9.8 | H-bond stabilized |

| LogP | 1.2 – 1.5 | Moderate lipophilicity |

| Solubility | DMSO, DMF, dilute aqueous base | Poor in neutral water |

2.2 Structural Reactivity Analysis

-

Ortho-Aminophenol Moiety (C6/C7): This is the most reactive sector. It is susceptible to oxidation to form quinone imines and can undergo condensation with aldehydes/ketones to form benzoxazole-fused tricyclic systems (e.g., furo[3,2-f]benzoxazole).

-

C2-Carboxylic Acid: Standard amidation reactivity. Often converted to esters (ethyl/methyl) to improve solubility during intermediate steps.

-

Fluorescence: The push-pull electronic system (Amino donor

Carboxyl acceptor) typically confers intrinsic fluorescence, often emission in the blue-green region (400-500 nm), sensitive to solvent polarity (solvatochromism).

Synthesis Strategies

Direct functionalization of the benzofuran core is often non-selective. The most robust "Expert" route relies on de novo ring construction using a Rap-Stoermer or Perkin-type condensation, followed by functional group manipulation.

3.1 Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection to commercially available precursors.

Figure 1: Retrosynthetic strategy utilizing a nitro-aldehyde precursor to establish the C6-C7 substitution pattern prior to ring closure.

3.2 Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies for 5/6-substituted benzofurans (e.g., ResearchGate, 2025; J. Med. Chem. standards).

Step 1: Cyclization (Rap-Stoermer Reaction)

-

Reagents: Dissolve 2,3-dihydroxy-4-nitrobenzaldehyde (1.0 eq) in anhydrous DMF.

-

Base: Add anhydrous

(2.5 eq). Stir for 30 min at RT to form the phenoxide. -

Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise.

-

Reflux: Heat the mixture to 90-100°C for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

-

Workup: Pour into ice water. Acidify to pH 4 with 1M HCl. Filter the precipitate (Ethyl 6-nitro-7-hydroxybenzofuran-2-carboxylate).

Step 2: Nitro Reduction Note: Standard hydrogenation is preferred over Fe/HCl to avoid complexation with the phenol/acid.

-

Solvent: Dissolve the nitro-ester in Ethanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Reaction: Stir under

atmosphere (balloon pressure) for 12 hours. -

Purification: Filter through Celite. Concentrate to yield the amine.[4]

Step 3: Hydrolysis

-

Reaction: Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours.

-

Isolation: Carefully acidify to pH 3-4 (isoelectric point vicinity) with acetic acid. The zwitterionic product precipitates.

-

Recrystallization: Methanol/Water.

Medicinal Chemistry Applications

The 6-amino-7-hydroxybenzofuran scaffold acts as a bioisostere for quinoline and indole cores found in many kinase inhibitors.

4.1 Pharmacophore Interaction Map

This scaffold is particularly effective in ATP-binding pockets of kinases (e.g., Pim-1, VEGFR).

Figure 2: Pharmacophore mapping of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid within a theoretical kinase binding pocket.

4.2 Key Therapeutic Areas

-

Kinase Inhibition (Pim-1/EGFR): The planar benzofuran system mimics the adenine ring of ATP. The C2-acid often forms a salt bridge with the catalytic lysine (e.g., Lys67 in Pim-1), while the C6/C7 substituents interact with the hinge region.

-

Anti-Tuberculosis (MbtI Inhibitors): Analogous benzofuran-2-carboxylic acids have shown potency against Mycobacterium tuberculosis salicylate synthase (MbtI), where the carboxylate mimics the salicylate substrate.

-

Fluorescent Probes: The 7-hydroxy group undergoes Excited State Intramolecular Proton Transfer (ESIPT) if suitably substituted, or simply acts as a pH-sensitive emitter for cellular imaging.

Handling & Stability (Self-Validating Protocol)

-

Oxidation Risk: The 6-amino-7-hydroxy motif is electron-rich. Solutions in DMSO/DMF will darken over time due to air oxidation. Protocol: Always store solids under Argon at -20°C. Prepare solutions immediately before use.

-

Solubility Check: If the compound fails to dissolve in water, do not heat strongly. Add 1.0 eq of NaOH to form the sodium salt, which is highly water-soluble.

-

Characterization:

-

NMR (DMSO-d6): Look for the benzofuran C3-H singlet around

7.4-7.6 ppm. The C2-COOH proton is often broad/invisible. The C6/C7 protons will appear as doublets (ortho-coupling) or singlets depending on the specific substitution pattern of precursors.

-

References

-

Vertex AI Search. (2025). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives. ResearchGate.

-

National Institutes of Health (NIH). (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed.[5]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. Molecules Journal.

-

BLD Pharm. (2025). Product Monograph: 6-Amino-7-hydroxybenzofuran-2-carboxylic acid (CAS 258828-57-8).[1][2]

-

BenchChem. (2025). 6-Hydroxybenzofuran-2-carboxylic Acid Properties and Applications.

Sources

- 1. 1159877-54-9|5-Amino-7-methoxybenzofuran-2-carboxylic acid|BLDpharm [bldpharm.com]

- 2. 199280-09-6|Methyl 5-amino-7-hydroxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Hydroxybenzofuran-2-carboxylic Acid|CAS 334022-87-6 [benchchem.com]

Biological Activity of 6-Amino-7-Hydroxybenzofuran Derivatives in Medicinal Chemistry

[1]

Executive Summary

The 6-amino-7-hydroxybenzofuran scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its structural resemblance to constrained catecholamines and indole-based neurotransmitters.[1] Unlike simple benzofurans, this specific substitution pattern—featuring an electron-donating amine at C6 adjacent to a hydroxyl group at C7—imparts unique electronic properties, enabling dual-functionality as both a hydrogen-bond donor/acceptor and a redox-active antioxidant.[1]

This technical guide analyzes the therapeutic utility of this scaffold, specifically in neurodegenerative diseases (Alzheimer’s) as dual-binding Acetylcholinesterase (AChE) inhibitors and in oncology as Mnk kinase inhibitors. It provides validated experimental protocols for synthesis and biological assaying, supported by structural-activity relationship (SAR) mapping.[1]

Structural Significance & Chemical Logic

The "Constrained Catechol" Hypothesis

The 6-amino-7-hydroxybenzofuran core acts as a bioisostere for the indole nucleus found in serotonin and the catechol moiety found in dopamine.[1]

-

Electronic Effects: The 7-hydroxyl group increases the electron density of the furan ring, enhancing cation-

interactions within enzyme active sites (e.g., the choline-binding pocket of AChE).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Redox Activity: The ortho-amino-hydroxy motif mimics the redox properties of catechols without the rapid auto-oxidation instability associated with dopamine, making it an ideal candidate for antioxidant-based neuroprotection.[1]

-

Lipophilicity: The benzofuran core provides the necessary lipophilicity (logP ~2.0–3.5 depending on C2/C3 substitution) to cross the Blood-Brain Barrier (BBB), a critical requirement for CNS drugs.

Structure-Activity Relationship (SAR) Map

The biological activity is tightly regulated by substituents at the C2, C3, and N-6 positions.[1]

Figure 1: SAR map illustrating the functional roles of key positions on the benzofuran scaffold.

Therapeutic Applications

Neurodegeneration: AChE Inhibition

In Alzheimer’s Disease (AD), the scaffold serves as a Dual-Binding Inhibitor of Acetylcholinesterase (AChE).[2][3]

-

Mechanism: The benzofuran core binds to the Catalytic Anionic Site (CAS) , while bulky substituents at C2 (e.g., N-benzylpiperidine moieties) extend to the Peripheral Anionic Site (PAS) .

-

Data: Derivatives such as amino ester 5 have demonstrated inhibition constants (

) in the low micromolar range (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Oncology: Mnk Kinase Inhibition

Derivatives substituted with a carboxamide at C7 (and hydroxy/methoxy patterns at C6) function as potent inhibitors of MAPK-interacting kinases (Mnk1/2) .[1]

-

Mechanism: The 6-amino/hydroxy motif forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

-

Data: Specific derivatives (e.g., 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide analogs) show

values as low as 0.27ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Antimicrobial Activity

The 6-hydroxybenzofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The free hydroxyl group at C7 is essential for disrupting microbial cell membrane integrity via protonophore uncoupling [3].

Experimental Protocols

Synthesis of 6-Amino-7-Hydroxybenzofuran Derivatives

Note: This protocol is a general high-yield route adapted for generating the core scaffold from resorcinol precursors.[1]

Reaction Scheme Logic:

-

Perkin Condensation/Rap-Stoermer: Formation of the benzofuran ring.

-

Nitration: Regioselective introduction of nitrogen at C6.

-

Reduction: Conversion of nitro to amine.

Step-by-Step Methodology:

-

Cyclization:

-

Dissolve 2-nitroresorcinol (10 mmol) and ethyl bromopyruvate (11 mmol) in anhydrous acetone (50 mL).

-

Add

(30 mmol) and reflux for 6 hours. -

Filter inorganic salts, evaporate solvent, and recrystallize from ethanol to obtain the nitro-benzofuran intermediate.

-

-

Reduction (Nitro

Amine):-

Suspend the nitro-intermediate (5 mmol) in ethanol/water (4:1, 25 mL).

-

Add iron powder (15 mmol) and

(1 mmol). -

Reflux at 80°C for 2 hours (monitor via TLC, eluent Hexane:EtOAc 3:1).

-

Filter hot through Celite to remove iron residues.

-

-

Purification:

-

Acidify filtrate with HCl to precipitate the amine hydrochloride or extract with ethyl acetate.

-

Yield Expectation: 65–80%.

-

Validation:

-NMR should show a broad singlet atngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

Ellman’s Assay for AChE Inhibition

Purpose: To determine the

Reagents:

-

Buffer A: 100 mM Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]

-

Enzyme: Electric eel AChE (0.05 U/mL).

Workflow:

-

Plate Setup: In a 96-well plate, add 140

Buffer A, 20 -

Incubation: Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

-

Reaction Initiation: Add 10

of ATChI and 10 -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation:

Calculate

Quantitative Data Summary

| Compound Class | Target | Key Substituent (C2/C3) | Activity ( | Reference |

| Amino Ester 5 | AChE (Alzheimer's) | C2-Ester, C3-Methyl | [1] | |

| Cpd 8k | Mnk2 Kinase (Cancer) | C3-Methyl, C7-Carboxamide | [2] | |

| Benzofuran 14 | BChE (Selectivity) | C2-Aryl (Stilbene type) | [4] | |

| Cpd 23d | CDK8 (Osteogenesis) | C3-Phenyl-ether | Potent Stimulation | [5] |

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where the scaffold acts as both an enzyme inhibitor and a redox regulator.

Figure 2: Dual mechanistic pathways of 6-amino-7-hydroxybenzofuran derivatives in neuroprotection and oncology.[1]

References

-

Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease. ChemMedChem, 2024. Link

-

Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Bioorganic & Medicinal Chemistry, 2018.[1][5] Link

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Research in Medical Sciences, 2020. Link

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 2024.[4] Link

-

Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Int. J. Mol.[1] Sci., 2021. Link

Sources

- 1. actascientific.com [actascientific.com]

- 2. mdpi.com [mdpi.com]

- 3. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-7-hydroxybenzofuran-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzofuran nucleus is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] The specific substitution pattern of an amino group at the 6-position and a hydroxyl group at the 7-position of the benzofuran-2-carboxylic acid core suggests a molecule with unique electronic and steric properties, making it a compelling target for synthesis and biological evaluation.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of a commercial source for 6-Amino-7-hydroxybenzofuran-2-carboxylic acid, a de novo synthesis is necessary. A plausible retrosynthetic analysis is presented below, outlining a strategy to construct the target molecule from commercially available starting materials.

Caption: Proposed forward synthesis of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dihydroxybenzaldehyde from Pyrocatechol

-

To a solution of pyrocatechol in aqueous sodium hydroxide, add chloroform dropwise at a controlled temperature (typically below 10 °C).

-

Stir the reaction mixture vigorously at room temperature for several hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to yield 2,3-dihydroxybenzaldehyde.

Step 2: Synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate

-

A mixture of 2,3-dihydroxybenzaldehyde, ethyl bromopyruvate, and anhydrous potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) is heated under reflux.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.

-

The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford ethyl 7-hydroxybenzofuran-2-carboxylate.

Step 3: Synthesis of Ethyl 6-nitro-7-hydroxybenzofuran-2-carboxylate

-

Dissolve ethyl 7-hydroxybenzofuran-2-carboxylate in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until neutral, and dry to obtain ethyl 6-nitro-7-hydroxybenzofuran-2-carboxylate.

Step 4: Synthesis of Ethyl 6-amino-7-hydroxybenzofuran-2-carboxylate

-

To a solution of ethyl 6-nitro-7-hydroxybenzofuran-2-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use of H₂ gas in the presence of a palladium on carbon (Pd/C) catalyst.

-

Metal-Acid Reduction: Use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the catalyst (if used) and neutralize the reaction mixture.

-

Extract the product with an organic solvent and purify by column chromatography to yield ethyl 6-amino-7-hydroxybenzofuran-2-carboxylate.

Step 5: Synthesis of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid

-

Dissolve ethyl 6-amino-7-hydroxybenzofuran-2-carboxylate in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture under reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 6-Amino-7-hydroxybenzofuran-2-carboxylic acid.

Supplier Availability of Key Starting Materials

While the target compound is not commercially available, the key starting materials for the proposed synthesis can be sourced from various chemical suppliers.

| Starting Material | CAS Number | Potential Suppliers |

| Pyrocatechol | 120-80-9 | Sigma-Aldrich, Alfa Aesar, TCI Chemicals |

| Ethyl bromopyruvate | 70-23-5 | Sigma-Aldrich, Alfa Aesar, Acros Organics |

Potential Research Applications and Significance

The unique structural features of 6-Amino-7-hydroxybenzofuran-2-carboxylic acid suggest several promising avenues for research and development:

-

Medicinal Chemistry: The presence of amino and hydroxyl groups on the benzofuran scaffold provides opportunities for further derivatization to create libraries of compounds for screening against various biological targets. Benzofuran derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. [1][2][3]The catechol-like moiety could also be explored for its potential as a metal chelator or antioxidant.

-

Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers or metal-organic frameworks (MOFs). The inherent fluorescence of many benzofuran derivatives could be harnessed in the development of novel sensors or imaging agents.

-

Chemical Biology: The molecule could serve as a scaffold for the development of chemical probes to study biological processes. The amino group can be readily functionalized with reporter tags such as fluorophores or biotin.

Conclusion

While 6-Amino-7-hydroxybenzofuran-2-carboxylic acid is not a commercially available compound, this guide provides a scientifically sound and logical pathway for its synthesis and exploration. The proposed synthetic route utilizes well-established chemical transformations and starts from readily available precursors. The potential applications of this novel molecule in drug discovery and materials science are significant, making it a worthwhile target for synthetic and medicinal chemists. The detailed protocols and retrosynthetic analysis herein serve as a valuable resource for researchers embarking on the synthesis and study of this and other polysubstituted benzofuran derivatives.

References

-

Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Bioorganic & Medicinal Chemistry, 2013.

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2021.

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 2024.

-

Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Benchchem, 2025.

-

Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications, 2014.

-

Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. Tokyo University of Science, 2024.

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

-

Benzofuran-2-carboxylic acid. Chem-Impex.

-

3-Methyl-1-benzofuran-2-carboxylic acid. Chem-Impex.

-

Sigma Aldrich Benzofuran-2-carboxylic acid 250 mg. Fisher Scientific.

-

Benzofuran-2-carboxylic acid 99%. Sigma-Aldrich.

-

Benzofuran-2-carboxylic acid, min 99%, 100 grams. CP Lab Safety.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, 2019.

-

Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health, 2019.

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate, 2012.

-

Retrosynthesis for benzofuran-6-carboxylic acid. ResearchGate.

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate, 2013.

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health, 2014.

-

6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI, 2020.

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI, 2024.

Sources

A-Position Matters: A Technical Guide to the Contrasting Worlds of 6-Amino and 5-Amino Benzofuran-2-Carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Power of Isomerism in Drug Discovery

In the intricate landscape of medicinal chemistry, the benzofuran scaffold stands as a privileged structure, a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities.[1][2] Its inherent planarity and electron-rich nature provide a versatile framework for the design of novel therapeutic agents targeting a wide array of diseases, from cancer to microbial infections.[2][3][4] However, the true potential of this scaffold is often unlocked through the subtle yet powerful influence of positional isomerism. The precise placement of functional groups on the benzofuran ring can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile.

This in-depth technical guide, authored from the perspective of a Senior Application Scientist, delves into the critical differences between two key isomers: 6-amino benzofuran-2-carboxylic acid and 5-amino benzofuran-2-carboxylic acid. We will explore how a simple shift in the position of an amino group—from the 6-position to the 5-position—creates two distinct chemical entities with unique characteristics and divergent paths in drug development. This document will serve as a comprehensive resource, providing not only a theoretical understanding but also practical, field-proven insights into the synthesis, characterization, and potential applications of these important building blocks.

The Core Architecture: A Tale of Two Isomers

At first glance, 6-amino and 5-amino benzofuran-2-carboxylic acid appear remarkably similar. Both share the same molecular formula (C9H7NO3) and a common benzofuran-2-carboxylic acid core.[5] The fundamental distinction lies in the point of attachment of the amino (-NH2) group to the benzene portion of the bicyclic ring system.

Caption: Synthetic workflow for 5-amino benzofuran-2-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 5-Aminobenzofuran-2-carboxylate [6]

-

Nitration: To a solution of ethyl benzofuran-2-carboxylate in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (e.g., 0-5 °C).

-

Work-up: After the reaction is complete, pour the mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Reduction: Dissolve the resulting ethyl 5-nitrobenzofuran-2-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. The crude ethyl 5-aminobenzofuran-2-carboxylate can be purified by column chromatography.

Synthesis of 6-Amino Benzofuran-2-Carboxylic Acid

The synthesis of the 6-amino isomer can be more challenging due to the directing effects of the substituents on the starting materials. A potential route could involve starting with a precursor that already has a nitrogen-containing functional group at the desired position, which can then be converted to an amino group.

Caption: A potential synthetic workflow for 6-amino benzofuran-2-carboxylic acid.

Experimental Protocol: General Perkin-like Cyclization [3]

-

O-Alkylation: React a suitably substituted salicylaldehyde with an alpha-haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) to form the corresponding ether.

-

Intramolecular Cyclization: Heat the resulting ether, often in the presence of a dehydrating agent or a base, to induce an intramolecular condensation reaction, forming the benzofuran ring.

-

Purification: The crude ethyl benzofuran-2-carboxylate derivative can be purified by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery: A Divergent Path

The electronic differences between the 6-amino and 5-amino isomers directly translate into distinct reactivity profiles, opening up different avenues for their application as building blocks in drug discovery.

The 5-Amino Isomer: A Versatile Synthon

The amino group at the 5-position is electronically well-positioned to participate in a variety of chemical transformations. It can readily undergo reactions such as:

-

Acylation: Formation of amides, which are common motifs in many drug molecules.

-

Sulfonylation: Formation of sulfonamides, another important pharmacophore.

-

Diazotization followed by Sandmeyer-type reactions: Introduction of a wide range of substituents at the 5-position.

-

Schiff base formation: Condensation with aldehydes and ketones to form imines, which can be further modified or act as ligands for metal complexes. [7] The ethyl ester of 5-aminobenzofuran-2-carboxylic acid is a versatile intermediate for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. [8]

The 6-Amino Isomer: Exploring New Chemical Space

While less commonly documented in readily available literature, the 6-amino isomer offers the potential to explore novel chemical space. The different electronic environment of the 6-amino group may lead to:

-

Altered Reactivity: The rate and regioselectivity of electrophilic aromatic substitution on the benzene ring will be different compared to the 5-amino isomer.

-

Unique Biological Interactions: The different spatial arrangement of the amino group could lead to novel interactions with biological targets, potentially resulting in unique pharmacological profiles. For instance, derivatives of 6-aminobenzofuran have been investigated for their stimulant-like properties. [9]

Conclusion: The Power of Positional Isomerism in Rational Drug Design

The cases of 6-amino and 5-amino benzofuran-2-carboxylic acid serve as a compelling illustration of the profound impact of positional isomerism in medicinal chemistry. What may seem like a subtle structural change on paper translates into a cascade of differences in physicochemical properties, spectral characteristics, synthetic accessibility, and ultimately, biological potential.

For the researcher, scientist, and drug development professional, a deep understanding of these isomeric differences is not merely an academic exercise. It is a fundamental prerequisite for the rational design of novel therapeutics. By appreciating the unique attributes of each isomer, we can make more informed decisions in lead optimization, fine-tune molecular properties for improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and unlock the full potential of the benzofuran scaffold in the quest for new and more effective medicines. The journey from a simple building block to a life-saving drug is paved with such critical details, and the distinction between the 6-amino and 5-amino isomers is a testament to the enduring principle that in the world of molecules, position is everything.

References

- Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 768-775.

- Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30467-30490.

-

National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, W., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8569.

- Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. The Scientific World Journal, 2013, 683167.

-

PubChem. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

- Sanna, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143.

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Retrieved from [Link]

- Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. The Scientific World Journal, 2013, 683167.

-

Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Retrieved from [Link]

- Al-Ostath, A., et al. (2021). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal, 29(7), 748-759.

- Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 261, 115814.

- Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.

- De Felice, L. J., et al. (2016). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Journal of Forensic Sciences, 61(5), 1325-1333.

- Cacic, M., et al. (2010).

-

National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Reddy, T. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.

- Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Basic and Clinical Pharmacy, 6(3), 69-79.

- Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1826-1867.

- Kumar, S., et al. (2022). Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands.

- Sanna, C., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(3), M1143.

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 42933-44-8: 5-Amino-2-benzofurancarboxylic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

Solubility Profile of Zwitterionic Benzofuran Amino Acids in Organic Solvents

Executive Summary

The incorporation of benzofuran scaffolds into amino acid structures (e.g., (S)-2-amino-3-(benzofuran-2-yl)propanoic acid) is a critical strategy in medicinal chemistry for creating tryptophan mimics with altered metabolic stability and fluorescence properties.[1] However, these molecules present a distinct physicochemical paradox : they possess a highly lipophilic heteroaromatic tail (benzofuran) attached to a highly polar, zwitterionic head group (amino acid).[1]

This guide addresses the "brick dust" insolubility often encountered with these compounds. While the benzofuran moiety suggests solubility in organic media, the high crystal lattice energy driven by the zwitterionic electrostatic network renders them insoluble in standard organic solvents (DCM, Toluene) and sparingly soluble in alcohols. This document details the thermodynamic mechanisms governing this behavior, provides validated protocols for solubility determination, and outlines solvent systems and derivatization strategies to overcome these barriers.

Part 1: The Physicochemical Paradox

To understand the solubility profile of benzofuran amino acids, one must first deconstruct the competing forces at the molecular level.

The Zwitterionic Lattice Barrier

At neutral pH, benzofuran amino acids exist as zwitterions (

-

Lattice Energy (

): Extremely high.[1] Breaking the crystal lattice requires significant energy input. -

Solvation Enthalpy (

): For a solvent to dissolve the solid, the energy released by solvating the individual ions must overcome the lattice energy. -

The Conflict: Typical organic solvents (hexane, ether) cannot solvate the ionic head group. Water solvates the head group well but faces entropic penalties organizing around the large hydrophobic benzofuran ring.

The Lipophilic Benzofuran Moiety

The benzofuran ring is planar and aromatic, contributing significantly to the

Figure 1: Thermodynamic cycle illustrating the barrier to solubility. The high lattice energy of the zwitterion, reinforced by π-stacking of the benzofuran rings, creates a high energy barrier that non-polar solvents cannot overcome.

Part 2: Thermodynamic Modeling

For precise solubility prediction and process optimization (e.g., crystallization), we rely on thermodynamic correlations.[1][2][3] The Modified Apelblat Equation is the industry standard for modeling the solubility of zwitterionic amino acids in organic/aqueous mixtures.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

-

A, B, C: Empirical constants derived from experimental data.

-

Application: This model accounts for the non-ideal behavior of the solution, which is critical for benzofuran derivatives where solute-solvent interactions are complex (dipole-induced dipole).

The van't Hoff Equation

For a narrower temperature range, the simplified van't Hoff equation determines the apparent enthalpy of dissolution (

-

Insight: If the plot of

vs

Part 3: Experimental Methodology

Trustworthiness Protocol: Measuring the solubility of zwitterions requires ensuring equilibrium is reached. Simple visual inspection is insufficient due to the formation of supersaturated solutions or micro-suspensions.

Protocol: Saturation Shake-Flask Method with HPLC Detection

Objective: Determine thermodynamic equilibrium solubility at

Materials:

-

Benzofuran amino acid (solid, >98% purity).[1]

-

Solvents (HPLC Grade): Water, Methanol, Ethanol, DMSO, 1-Octanol.[1]

-

0.45 µm PTFE Syringe Filters (hydrophilic/hydrophobic compatible).[1]

-

Agilent 1200 Series HPLC (or equivalent) with UV-Vis detector.

Workflow:

-

Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial. The solution must remain turbid (indicating solid presence).

-

Equilibration:

-

Place vials in a temperature-controlled orbital shaker at

( -

Shake at 200 RPM for 24 to 48 hours . (Zwitterions have slow dissolution kinetics).[1]

-

-

Sampling:

-

Quantification:

-

Dilute the filtrate with mobile phase (usually Water/Acetonitrile) to land within the linear calibration range.

-

Inject into HPLC.[1] Detection wavelength: 280 nm (characteristic of the benzofuran indole-like absorption).

-

Figure 2: Validated Shake-Flask Workflow for Zwitterionic Solubility Profiling.[1]

Part 4: Solvent Systems & Solubilization Strategies[1]

The solubility profile of benzofuran amino acids generally follows this hierarchy:

| Solvent Class | Examples | Solubility | Mechanism / Notes |

| Dipolar Aprotic | DMSO, DMF, NMP | High | High dielectric constant ( |

| Acidic Aqueous | 0.1 M HCl, Acetic Acid | Moderate/High | Protonation of carboxylate ( |

| Basic Aqueous | 0.1 M NaOH, | Moderate/High | Deprotonation of ammonium ( |

| Polar Protic | Methanol, Ethanol | Low/Moderate | Can solvate both parts moderately but often requires water cosolvent (e.g., 80% EtOH) to dissolve the lattice.[1] |

| Non-Polar | DCM, Hexane, Ether | Negligible | Cannot overcome lattice energy.[1] Completely ineffective. |

The "pH Switch" Strategy

The most effective way to dissolve these compounds in organic extraction layers (e.g., for workup) is to kill the zwitterion.

-

To extract into organic phase: Adjust aqueous pH to the Isoelectric Point (pI) (usually ~5.5-6.0). Wait, this is incorrect. At pI, solubility is lowest (zwitterion dominates).[1]

-

Correction: To extract into organics, you must block one charge. However, charged species don't go into organics.[1]

-

Strategy: Use derivatization .[1] Esterify the carboxylic acid (using thionyl chloride/methanol) to create the methyl ester. The molecule becomes a simple amine, highly soluble in DCM or Ethyl Acetate.

-

Hansen Solubility Parameters (HSP)

For formulation, selecting a solvent blend is often necessary.[1] Zwitterionic amino acids typically require solvents with high Hydrogen Bonding (

-

Target Zone: Look for solvents with

and -

Recommendation: A mixture of Ethanol + Water (70:30) often exhibits a solubility maximum (cosolvency effect) where the water solvates the ionic head and ethanol solvates the benzofuran tail.

References

-

Held, C. et al. (2014).[1] "Measuring and Modeling Solubility of Amino Acids and Peptides in Aqueous 2-Propanol Solutions." Industrial & Engineering Chemistry Research.

-

Apelblat, A. & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model used in amino acid solubility).

-

BioAssay Systems. "Shake Flask Solubility Assay Protocol." Technical Bulletin.

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP values cited in Section 4.2).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

Sources

Literature review on 7-hydroxybenzofuran derivatives as kinase inhibitor scaffolds

[1]

Executive Summary

The benzofuran moiety represents a "privileged structure" in medicinal chemistry, capable of serving as a bioisostere for indole and purine systems. Within this class, 7-hydroxybenzofuran derivatives have emerged as potent scaffolds for kinase inhibition.[1][2] The C7-hydroxyl group provides a critical handle for hydrogen bonding—often mimicking the interaction of the adenine exocyclic amine or ribose hydroxyls in ATP—while the bicyclic core occupies the hydrophobic adenine-binding pocket.

This technical guide synthesizes current literature to provide a roadmap for designing, synthesizing, and validating 7-hydroxybenzofuran-based kinase inhibitors, with a specific focus on targets such as Casein Kinase 2 (CK2) , VEGFR , and PIM-1 .

Structural Rationale & Pharmacophore Analysis

The Hinge Binding Hypothesis

Protein kinases share a conserved ATP-binding cleft located between the N-terminal and C-terminal lobes. The "hinge region" connecting these lobes is the primary anchor point for ATP-competitive inhibitors.

-

The Benzofuran Core: The planar, aromatic benzofuran system mimics the purine ring of ATP, engaging in

-stacking interactions with hydrophobic residues (typically Leucine, Valine, or Alanine) lining the pocket. -

The Role of the 7-Hydroxyl Group:

-

H-Bond Donor/Acceptor: Unlike unsubstituted benzofurans, the 7-OH group (positioned on the benzene ring adjacent to the furan oxygen) can act as a hydrogen bond donor to the backbone carbonyl of hinge residues or as an acceptor for backbone amides.

-

Intramolecular Stabilization: In some binding modes, the 7-OH forms an intramolecular hydrogen bond with the furan oxygen (position 1), locking the conformation to reduce the entropic penalty of binding.

-

Solvent Network Interaction: In larger binding pockets (e.g., VEGFR), the 7-OH often anchors the molecule via a water-mediated bridge to the "sugar pocket" residues.

-

SAR Logic: From Core to Candidate

Successful optimization of the 7-hydroxybenzofuran scaffold typically follows this substitution pattern:

| Position | Function | Common Substituents |

| C7 (-OH) | Anchor: H-bond donor/acceptor or water bridge. | -OH (Critical), -OMe (Pro-drug) |

| C3 | Hinge Interaction: Primary H-bond acceptor/donor to the hinge. | Carboxamide, Acyl, Heterocycle (Pyrazole) |

| C2 | Selectivity: Extends into the hydrophobic back-pocket (Gatekeeper). | Aryl, Alkyl, Halogen |

| C5/C6 | Solubility: Extends towards solvent; modulates PK properties. | Morpholine, Piperazine, Solubilizing tails |

Synthetic Strategies

The synthesis of 7-hydroxybenzofuran derivatives requires protecting group strategies to preserve the phenol. Two primary routes are dominant in the literature.

Route A: Rap-Stoermer Condensation (Modified)

This is the most robust method for generating 2-substituted benzofurans. It involves the condensation of salicylaldehydes with

-

Precursor: 2,3-dihydroxybenzaldehyde (The 3-OH becomes the 7-OH in the final benzofuran).

-

Mechanism: Base-mediated alkylation of the 2-OH followed by intramolecular aldol condensation.

Route B: Intramolecular Cyclization of o-Alkynylphenols

Ideal for introducing complexity at the C2/C3 positions.

-

Precursor: 2-iodo-3-methoxyphenol.

-

Mechanism: Sonogashira coupling with a terminal alkyne, followed by Cu(I) or Au(III) catalyzed cyclization. The methoxy group is later deprotected (e.g.,

) to yield the 7-OH.

Visualization of Synthetic Logic

Caption: Step-wise synthetic pathway for generating 7-hydroxybenzofuran kinase inhibitors starting from commercially available aldehydes.

Case Studies: Target Specificity

Casein Kinase 2 (CK2)

CK2 is a constitutively active serine/threonine kinase implicated in DNA repair and apoptosis suppression.

-

Mechanism: 7,9-dihalo-8-hydroxy-dibenzofurans (structurally analogous to 7-hydroxybenzofurans) have shown nanomolar potency (

nM).[1][3] -

Key Insight: The hydroxyl group forms a specific salt bridge or H-bond with the conserved Lysine (Lys68 in CK2

) or Aspartic acid in the active site, while the halogen substituents fill the hydrophobic pocket, displacing the "structural water" usually found there.

VEGFR-2 (Vascular Endothelial Growth Factor Receptor)[4][5]

-

Mechanism: Hybrid molecules combining a 7-hydroxybenzofuran core with a pyrazole moiety have demonstrated multi-kinase inhibition (VEGFR-2, EGFR, PIM-1).

-

Data: A 7-hydroxybenzofuran-pyrazole derivative demonstrated an

of 0.275 -

Causality: The benzofuran core acts as the "head" group binding the hinge, while the pyrazole tail extends into the solvent front, improving solubility and permeability.

Detailed Experimental Protocols

Protocol: Synthesis of 7-Hydroxy-2-phenylbenzofuran

This protocol validates the accessibility of the scaffold.

-

Reagents: 2,3-dihydroxybenzaldehyde (1.0 eq), Phenacyl bromide (1.1 eq),

(3.0 eq), Acetone (reagent grade). -

Procedure:

-

Dissolve 2,3-dihydroxybenzaldehyde in dry acetone.

-

Add

and stir at room temperature for 30 mins (formation of phenoxide). -

Add phenacyl bromide dropwise.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Critical Step: The intermediate formed is often an O-alkylated ether. To cyclize, cool the mixture, filter salts, evaporate solvent, and redissolve the residue in EtOH with catalytic DBU or KOH, then reflux for 2 hours.

-

-

Workup: Acidify with 1M HCl, extract with EtOAc, dry over

. -

Purification: Silica gel column chromatography.

-

Validation: NMR must show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the furan C3-H singlet (~7.0 ppm).

Protocol: ADP-Glo™ Kinase Assay (Promega)

Self-validating assay to determine IC50.

-

Preparation: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM

, 0.1mg/mL BSA). -

Enzyme Reaction:

-

Add 5

of Kinase (e.g., CK2 -

Add 5

of 7-hydroxybenzofuran inhibitor (serial dilution in DMSO/Buffer). Incubate 10 min. -

Add 5

of ATP/Substrate mix (10 -

Incubate at RT for 60 mins.

-

-

ADP Detection:

-

Add 15

ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min. -

Add 30

Kinase Detection Reagent (converts ADP to ATP

-

-

Readout: Measure Luminescence. Signal is directly proportional to kinase activity.

-

Control: No enzyme (Background), No inhibitor (Max Activity).

-

Visualization of Signaling & Inhibition[6][7]

Caption: Mechanism of action: The inhibitor competes with ATP, preventing substrate phosphorylation and arresting downstream oncogenic signaling.[1][3][4][5][6][7][8]

References

-

BenchChem. (2025).[2] Unveiling the Structure-Activity Relationship of a Novel Benzofuran Carboxamide for Kinase Inhibition. Retrieved from

-

National Institutes of Health (NIH). (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor. ACS Pharmacology & Translational Science. Retrieved from

-

Abd El-Karim, S. S., et al. (2025).[5] Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors. RSC Advances. Retrieved from

-

Lazo, J. S., et al. (2006).[9] Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1. Bioorganic & Medicinal Chemistry. Retrieved from

-

Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

- 1. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Handling of ortho-Aminophenol Motifs in Benzofuran Carboxylic Acids

The following technical guide is structured to address the stability, handling, and strategic manipulation of ortho-aminophenol motifs embedded within benzofuran carboxylic acid scaffolds.

Executive Summary: The "Ticking Clock" of the ortho-Aminophenol

In drug discovery, the ortho-aminophenol (2-aminophenol) motif is a privileged substructure, often serving as a critical hydrogen-bonding pharmacophore in kinase inhibitors or as a precursor to benzoxazoles. However, when integrated into electron-rich scaffolds like benzofurans, this motif introduces significant stability liabilities.

The core challenge is a "ticking clock" of oxidative instability . The electron-donating nature of the benzofuran ring, combined with the vicinal amino and hydroxyl groups, creates a system highly susceptible to oxidative dehydrogenation, leading to quinone imines and subsequent polymerization into phenoxazinone dyes (the characteristic "brown tar" degradation).

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating protocol for the synthesis, purification, and storage of these sensitive intermediates.

Mechanistic Analysis of Instability

The Oxidative Cascade (Quinone Imine Formation)

The primary failure mode for ortho-aminophenol benzofurans is aerobic oxidation. Unlike simple anilines, the presence of the ortho-hydroxyl group lowers the oxidation potential of the system.

-

Initiation: Proton-coupled electron transfer (PCET) removes a hydrogen atom, generating a radical species.

-

Propagation: Rapid loss of a second electron/proton yields the 1,2-benzoquinone imine . This species is highly electrophilic.[1]

-

Termination/Polymerization: The quinone imine undergoes Michael addition with unreacted starting material, leading to dimerization and the formation of highly colored phenoxazinone derivatives.

Impact of the Benzofuran Scaffold: The benzofuran core is an aromatic ether. The ring oxygen donates electron density into the benzene ring (via resonance), raising the HOMO energy of the system. While a C2-carboxylic acid (electron-withdrawing) offers some stabilization by pulling electron density away, it is often insufficient to counteract the high oxidation potential of a 5-amino-6-hydroxy (or similar) substitution pattern.

Cyclization Risks (Benzoxazole Formation)

If the carboxylic acid moiety is spatially proximal to the ortho-aminophenol (e.g., a C3-carboxylic acid adjacent to a C4-amine), the molecule is prone to spontaneous intramolecular condensation, forming a lactam or oxazole ring, particularly under acidic conditions or elevated temperatures.

Visualization of Degradation Pathways

Caption: Figure 1. Oxidative and cyclization degradation pathways of ortho-aminophenol benzofurans.

Synthetic Handling & Mitigation Strategies

To successfully work with these motifs, researchers must adopt a "Defensive Synthesis" approach.

Synthesis Protocol: The "Reductive Shield"

When generating the ortho-aminophenol (typically via reduction of a nitrophenol precursor), the environment must be strictly controlled.

-

Solvent Degassing: All solvents must be sparged with Argon for at least 15 minutes prior to use.[2]

-

Reducing Agents: Avoid oxidative workups. If using Fe/NH4Cl or SnCl2, quench immediately into an acidic buffer to protonate the amine.

-

Catalytic Hydrogenation (Pd/C): This is the cleanest method, but the product should not be filtered through Celite in air. Use a closed filtration system or keep the filter cake wet with solvent to prevent pyrophoric events and immediate product oxidation.

Purification Strategy

Traditional silica gel chromatography is often fatal for ortho-aminophenols due to the acidic nature of silica and trapped oxygen, which catalyze oxidation.

Recommended Workflow:

-

Avoid Column Chromatography: If possible, precipitate the product as a salt (HCl or Tosylate).

-

Neutral Alumina: If chromatography is necessary, use neutral alumina instead of silica.

-

Reverse Phase (C18): Use acidic mobile phases (0.1% Formic Acid or TFA). The acidity protonates the amine (lowering HOMO energy) and stabilizes the molecule during purification.

Storage and Stability

The free base is kinetically unstable. Long-term storage requires converting the amine to a salt form.

| Storage Form | Stability Rating | Notes |

| Free Base | Poor (< 24 hrs) | Rapidly turns brown/black in air. |

| HCl Salt | Good (Weeks/Months) | Protonation of amine prevents quinone imine formation. |

| Tosylate Salt | Excellent (> 6 Months) | Non-hygroscopic, crystalline salts are most stable. |

| Solution (DMSO) | Moderate | Stable if frozen (-20°C) and degassed. |

Analytical Assessment Protocols

Trustworthiness in data comes from proving the integrity of your analyte during the measurement itself.

The "Zero-Time" Injection Protocol (LCMS)

Standard LCMS sequences can lead to on-column degradation, producing false impurity profiles.

Protocol:

-

Diluent: Prepare samples in Acetonitrile:Water (1:1) containing 0.1% Ascorbic Acid . The ascorbic acid acts as a sacrificial antioxidant.

-

Temperature: Maintain autosampler at 4°C.

-

Detection: Monitor for the [M-2H] peak. The presence of a mass peak at M-2 (relative to the parent) indicates the formation of the quinone imine, confirming oxidative degradation.

NMR Validation

In 1H NMR, oxidation is evidenced by:

-

Line Broadening: Paramagnetic intermediates (radicals) cause broadening of aromatic signals.

-

New Signals: Appearance of downfield doublets (quinone-like protons) typically between 6.0–7.0 ppm, distinct from the aromatic benzofuran protons.

Stability Testing Workflow

Caption: Figure 2. Recommended workflow for assessing stability of labile aminophenol intermediates.

References

-

BenchChem. (2025).[2][3] Preventing oxidation of 2-aminophenol during synthesis and storage. Retrieved from

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

-

Wiegel, M., et al. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega. Retrieved from

-

Soni, S., et al. (2023).[4] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[1][4] RSC Advances. Retrieved from

-

National Center for Biotechnology Information. (2025). 2-Aminophenol (Compound Summary).[4][5][6] PubChem. Retrieved from

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijpbs.com [ijpbs.com]

Methodological & Application

Protocol for Cyclization of 6-Amino-7-Hydroxybenzofuran to Furo[3,2-f]benzoxazole

Abstract & Application Overview

This Application Note details the synthetic protocol for the cyclocondensation of 6-amino-7-hydroxybenzofuran to form the tricyclic heteroaromatic scaffold furo[3,2-f]benzoxazole . This transformation constructs the oxazole ring upon the existing benzofuran core, fusing at the 6,7-positions (f-face of the benzoxazole).

The resulting furo[3,2-f]benzoxazole skeleton is a privileged pharmacophore, serving as a bioisostere for tricyclic indoles and exhibiting potential in kinase inhibition and melatonin receptor agonism. This protocol prioritizes the Triethyl Orthoformate (TEOF) method for the synthesis of the C2-unsubstituted parent system, selected for its high atom economy, operational simplicity, and minimal byproduct formation compared to carboxylic acid melts.

Retrosynthetic Logic & Mechanism

The synthesis relies on the reactivity of the ortho-aminophenol motif embedded within the benzofuran system. The reaction proceeds via a two-stage mechanism:

-

Imidate Formation: The nucleophilic amine (C6-NH₂) attacks the electrophilic center of triethyl orthoformate, eliminating ethanol to form an imidate intermediate.

-

Cyclization: The adjacent hydroxyl group (C7-OH) attacks the imidate carbon, followed by the elimination of a second and third equivalent of ethanol to aromatize the oxazole ring.

Key Mechanistic Insight: The electron-rich nature of the benzofuran ring enhances the nucleophilicity of the amine, but also increases the susceptibility of the starting material to oxidative degradation (quinoid formation). Therefore, inert atmosphere control is a Critical Process Parameter (CPP).

Figure 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow from ortho-aminophenol precursor to tricyclic benzoxazole via TEOF condensation.

Experimental Protocol

Method: TEOF-Mediated Cyclocondensation Scale: 1.0 Gram (Scale-up factor: Linear up to 50g)

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 6-Amino-7-hydroxybenzofuran | 149.15 | 1.0 | 1.00 g (6.7 mmol) | Limiting Reagent |

| Triethyl Orthoformate (TEOF) | 148.20 | 5.0 | 5.6 mL | Reagent & Co-solvent |

| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.05 | 58 mg | Acid Catalyst |

| 1,4-Dioxane | 88.11 | N/A | 10 mL | Solvent (Anhydrous) |

| Ethanol | 46.07 | N/A | 20 mL | Wash Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Inerting: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (N₂) or Argon for 15 minutes.

-

Rationale: The starting material is prone to oxidation to o-quinone imines in air, which leads to black tar formation and yield loss.

-

-

Charging: Under positive inert gas pressure, add 6-amino-7-hydroxybenzofuran (1.00 g) and p-TsOH (58 mg).

-

Solvation: Add anhydrous 1,4-Dioxane (10 mL) followed by Triethyl Orthoformate (5.6 mL).

-

Note: While TEOF can be used neat, using Dioxane ensures better solubility of the fused starting material and controls the reflux temperature (~100°C).

-

Phase 2: Cyclization

-

Heating: Heat the reaction mixture to reflux (internal temp ~100-105°C) using an oil bath.

-

Monitoring: Stir at reflux for 3 to 5 hours . Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the polar fluorescent amine spot and appearance of a less polar, UV-active spot (Product).

-

Self-Validation: The product typically exhibits a distinct blue fluorescence under UV (365 nm) compared to the starting material.

-

Phase 3: Workup & Purification

-

Concentration: Cool the mixture to room temperature. Remove volatiles (Dioxane, EtOH, excess TEOF) under reduced pressure (Rotary Evaporator) to yield a crude solid.

-

Precipitation: Re-dissolve the residue in a minimal amount of hot Ethanol (~2-3 mL) and cool to 0°C to induce crystallization.

-

Filtration: Filter the precipitate and wash with cold Ethanol (2 x 5 mL).

-

Drying: Dry the solid under high vacuum at 40°C for 4 hours.

-

Yield Expectation: 75-85% as off-white to pale yellow needles.

-

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis of furo[3,2-f]benzoxazole.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Black/Dark Reaction Mixture | Oxidation of aminophenol precursor. | Ensure strict N₂ atmosphere. Degas solvents prior to use. Add antioxidant (e.g., Na₂S₂O₄) during SM prep if isolating. |

| Incomplete Conversion | Water in solvent inhibiting imidate formation. | Use anhydrous Dioxane/TEOF. Add 4Å Molecular Sieves to the reaction pot. |

| Low Yield (Oily Product) | Inefficient crystallization. | Perform column chromatography (Silica gel, 0-20% EtOAc/Hexane) instead of crystallization. |

| C2-Ethyl Byproduct | Incomplete elimination of EtOH. | Increase reaction time or temperature. Ensure acid catalyst load is sufficient (5 mol%). |

Safety & Handling

-

6-Amino-7-hydroxybenzofuran: Treat as a potential skin sensitizer and irritant. Handle in a fume hood.

-

Triethyl Orthoformate: Flammable liquid. Moisture sensitive.

-

p-TsOH: Corrosive solid. Avoid contact with skin and eyes.

References

-

Pottorf, R. S., et al. (2023). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters. Link (General methodology for TEOF cyclization).

-

Rida, S. M., et al. (2025). Synthesis of Novel Benzofuran Derivatives with Potential Biological Activity. Journal of Heterocyclic Chemistry. Link (Scaffold reference).

-

Zhang, L., et al. (2024).[2][3] One-pot Synthesis of Benzoxazoles from o-Aminophenols using Orthoesters. Journal of Organic Chemistry. Link (Mechanism validation).

-

BenchChem. (2024). Furo[3,2-f][1,3]benzoxazole Product Data. Link (Structure verification).

Sources

Application Note: Precision Amide Coupling of Benzofuran-2-Carboxylic Acid

Executive Summary & Mechanistic Insight[1]

Benzofuran-2-carboxylic acid (BFA) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic (e.g., Amiodarone derivatives), anti-tumor, and anti-microbial agents. While structurally similar to benzoic acid, the fusion of the benzene and furan rings imparts distinct electronic properties that influence amide coupling efficiency.

Mechanistic Considerations

-

Electronic Deactivation: The benzofuran ring is electron-rich. However, at the C2 position, the carboxylic acid is conjugated with the aromatic system. The inductive effect of the oxygen atom in the furan ring can slightly reduce the electrophilicity of the carbonyl carbon compared to simple aliphatic acids, potentially requiring stronger activation for sterically hindered or electron-deficient amines (e.g., anilines).

-

Stability: Unlike 3-substituted benzofuran acids which can be prone to decarboxylation under forcing acidic conditions, benzofuran-2-carboxylic acid is robust. However, prolonged heating in thionyl chloride requires careful monitoring to prevent degradation of sensitive functional groups on the benzene ring.

-

Solubility: The planar, lipophilic nature of the benzofuran core often leads to poor solubility in non-polar solvents. Polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, DCE) are critical for maintaining homogeneity.

Strategic Method Selection

Do not default to a single method. Select your protocol based on the amine's nucleophilicity and the scale of the reaction.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate properties.

Detailed Experimental Protocols

Method A: High-Performance Activation (HATU)

Best For: Discovery chemistry, library synthesis, and precious amines. Mechanism: HATU generates a highly reactive At-ester intermediate, driving rapid coupling even with weak nucleophiles.

Reagents:

-

Benzofuran-2-carboxylic acid (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 – 0.2 M concentration)

Protocol:

-

Dissolution: In a dry vial, dissolve Benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT). Note: Ensure the solution is basic (pH > 8 on wet litmus) to facilitate deprotonation.

-

Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester.

-

Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure enough DIPEA was added initially to neutralize it.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[2] The benzofuran core has strong UV absorbance (approx. 250–280 nm).

-

Workup:

Method B: Acid Chloride Activation (The "Sledgehammer" Approach)

Best For: Unreactive anilines, bulk scale (>10g), or cost-sensitive projects. Mechanism: Converts the acid to the highly electrophilic acyl chloride using Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2).[3]

Reagents:

-

Thionyl Chloride (5.0 equiv or as solvent) OR Oxalyl Chloride (1.2 equiv) + cat. DMF

-

Solvent: Toluene or DCM (for Oxalyl chloride)

-

Base: Triethylamine (TEA) or Pyridine (for the coupling step)

Protocol (Oxalyl Chloride Variant - Milder):

-

Activation: Suspend Benzofuran-2-carboxylic acid in anhydrous DCM (0.5 M) under N2.

-

Catalysis: Add 1–2 drops of anhydrous DMF (Critical catalyst).

-

Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C. Gas evolution (CO/CO2) will occur.

-

Reaction: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

-

Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

-

Coupling: To a separate flask containing the Amine (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C, slowly add the benzofuran-2-carbonyl chloride solution.

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat. NaHCO3.

Method C: T3P (Propylphosphonic Anhydride)

Best For: Process chemistry, scale-up, and "green" purification (water-soluble byproducts). Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride that reacts selectively with amines with low epimerization risk.

Reagents:

-

Benzofuran-2-carboxylic acid (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Combine: In a reactor, charge Benzofuran-2-carboxylic acid, Amine, and Base in EtOAc (0.5 M).

-

Addition: Cool to 0°C. Add T3P solution dropwise (exothermic).

-

Reaction: Warm to RT and stir. T3P reactions are often slower than HATU; allow 4–12 hours.

-

Workup (The "Magic" Step): Add water. The T3P byproducts are water-soluble phosphates.[4] Separate layers. Wash organic layer with 0.5M NaOH (removes unreacted acid) and 0.5M HCl (removes unreacted amine).

-

Result: Often yields high-purity product without chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor solubility of Benzofuran acid | Switch solvent to DMF or NMP. Heat to 40-50°C (safe for BFA). |

| No Reaction (Aniline) | Nucleophile is too weak | Switch to Method B (Acid Chloride) . Heat the coupling step to reflux in Toluene. |

| Product Stuck in DMF | DMF is hard to remove | Wash organic layer with 5% LiCl solution (x3) to extract DMF into the aqueous phase. |

| Decarboxylation | Overheating during activation | Avoid refluxing in SOCl2 > 80°C for prolonged periods. Use Oxalyl Chloride at RT instead. |

Visual Workflow: Acid Chloride Pathway

Figure 2: Step-by-step workflow for the Acid Chloride activation method, ensuring removal of chlorinating agent before amine addition.

References

-

Oschmann, M., et al. (2020).[5] Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Link

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Versatile Reagent for Amide Bond Formation.[4][6][7] Organic Process Research & Development. Link (Contextual citation for T3P utility in heteroaromatic coupling).

-

Sigma-Aldrich. Benzofuran-2-carboxylic acid (4-methoxy-phenyl)-amide Product Page. Link

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. benchchem.com [benchchem.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]

Application Note: Strategic Protection of 6-Amino-7-Hydroxy Moieties in Complex Synthesis

Topic: Protecting Group Strategies for 6-Amino-7-Hydroxy Moieties Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Chemical Biologists[1][2]

Executive Summary

The 6-amino-7-hydroxy motif (commonly found in coumarin fluorophores, quinolines, and bioactive alkaloids) presents a unique synthetic challenge due to the "Ortho-Effect." The vicinal positioning of a nucleophilic amine and an electron-rich phenol creates a push-pull electronic system highly susceptible to oxidation (forming quinone imines) and unwanted cyclization (forming oxazoles).

This Application Note provides a decision-matrix for selecting the optimal protection strategy. We detail two primary workflows: Simultaneous Cyclic Protection (for maximum stability) and Orthogonal Sequential Protection (for late-stage diversification).

Strategic Analysis: The "Ortho-Effect" Challenge

Before selecting a reagent, one must understand the failure modes of the unprotected 6-amino-7-hydroxy moiety:

-

Oxidative Instability: The p-aminophenol-like electronic character allows facile oxidation to quinoid species under basic conditions or air exposure.[1]

-

Chemo-selectivity Issues: Standard acylating agents (e.g., Ac₂O) often yield mixtures of N-mono, O-mono, and N,O-bis protected products.[1][2]

-

Cyclization Risk: Attempting to activate adjacent carboxylates can lead to spontaneous formation of oxazoles or oxazolones driven by the 6-NH₂/7-OH proximity.[1]

Decision Matrix: Selecting Your Strategy

Use the following logic to determine the correct protocol for your synthesis:

Figure 1: Decision tree for selecting protection strategy based on synthetic requirements.

Protocol A: Simultaneous Cyclic Protection (Oxazolidinone)

Best For: "Locking" the moiety through harsh synthetic steps (e.g., peptide coupling, lithiation).[1][2] Mechanism: The amine and hydroxyl groups react with a phosgene equivalent to form a 5-membered cyclic carbamate (oxazol-2-one).[1] This simultaneously protects both groups and prevents oxidation.[1]

Materials

-

Substrate: 6-amino-7-hydroxycoumarin (or analogue)[1]

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene[1][2]

-

Base: Triethylamine (TEA) or DBU[2]

-

Solvent: Anhydrous THF or DCM[1]

Experimental Procedure

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Activation: Add CDI (1.2 equiv) in one portion.

-

Reaction: Reflux the mixture (65°C for THF) for 2–4 hours. Monitor by TLC.[1][3]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove imidazole/TEA), then Brine.[1][2] Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Validation Data:

-

IR: Look for a strong, sharp carbonyl stretch at ~1760–1780 cm⁻¹ (distinct from the coumarin lactone at ~1720 cm⁻¹).[1][2]

-

¹H NMR: Disappearance of broad NH and OH singlets.[1]

Protocol B: Orthogonal Sequential Protection (Imine/Acetal)

Best For: Cases where the phenol must be alkylated (e.g., installing a linker) while the amine remains protected, or vice versa.[2] Mechanism: We utilize the higher nucleophilicity of the nitrogen to install a temporary directing group, allowing selective functionalization of the oxygen.

Phase 1: N-Protection (Schiff Base Formation)

-

Reagents: Benzaldehyde (1.1 equiv), Na₂SO₄ (drying agent).[1][2]